Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-10(17)4-8-6-16-5-7(11(12,13)14)2-3-9(16)15-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVOLGBJWBLNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C=C(C=CC2=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193663 | |
| Record name | Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-68-2 | |
| Record name | Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the imidazo[1,2-a]pyridine core, potentially leading to the formation of partially or fully reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, organometallic compounds, and various nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce partially hydrogenated compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine structures often exhibit significant antimicrobial properties. Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate has been evaluated for its antifungal and antibacterial activities. For example:
- Antifungal Activity : In vitro studies have shown that related compounds exhibit antifungal effects against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These studies suggest that the trifluoromethyl group may enhance the activity against these fungi .
- Antibacterial Activity : While specific data on this compound is limited, similar imidazole derivatives have demonstrated promising antibacterial effects. The presence of the imidazo structure is often linked to increased inhibition against bacterial strains .
Anticancer Potential
The potential anticancer properties of this compound are also noteworthy. Compounds with similar structures have shown activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The mechanism is thought to involve apoptosis induction and cell cycle arrest, although specific studies on this compound are still emerging .
Agrochemical Applications
The compound's unique structure positions it as a candidate for agrochemical applications. Its antifungal properties make it suitable for use in crop protection products aimed at controlling fungal diseases in plants. Research has indicated that trifluoromethylated compounds often show enhanced efficacy compared to their non-fluorinated counterparts, suggesting a potential market for this compound in agricultural formulations .
Case Studies and Research Findings
Several studies highlight the effectiveness of related compounds in various settings:
- Antifungal Efficacy : A study demonstrated that trifluoromethyl pyrimidine derivatives exhibited strong antifungal activities at concentrations as low as 50 μg/ml against several plant pathogens, indicating that this compound could be similarly effective .
- Insecticidal Properties : Related compounds have also shown moderate insecticidal activity against agricultural pests, suggesting that this compound might be explored for integrated pest management strategies in agriculture .
Mechanism of Action
The mechanism by which Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes
Biological Activity
Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate (CAS Number: 1221792-68-2) is a compound that belongs to the imidazopyridine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- Melting Point : 89-90 °C
- Hazard Classification : Irritant
The imidazopyridine structure provides a bioisosteric resemblance to purines, allowing these compounds to interact effectively with various biological macromolecules such as DNA, RNA, and proteins. This interaction is crucial for their potential as therapeutic agents. Studies have shown that imidazopyridines can inhibit specific kinase activities, which are often implicated in cancer progression and other diseases .
Anticancer Activity
Research indicates that compounds within the imidazopyridine family exhibit significant cytotoxic effects against various cancer cell lines. For instance, specific derivatives have been developed as inhibitors targeting branched-chain amino acid transaminases (BCATs), which play a role in cancer metabolism. A study highlighted the development of a new class of BCAT1/2 inhibitors that demonstrated high cellular activity and selectivity, suggesting potential applications for treating cancer .
Antimicrobial Properties
Imidazopyridines also show promise as antimicrobial agents. The trifluoromethyl group in this compound enhances its biological activity by increasing lipophilicity and improving membrane permeability. This modification can lead to increased antifungal and antibacterial properties .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits BCAT1/2 with high selectivity | |
| Antifungal | Effective against various fungal strains | |
| Antibacterial | Shows potential against resistant bacterial strains |
Case Study: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, researchers observed significant inhibition of cell proliferation in multiple types of cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antifungal properties of this compound against Candida species. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal drugs, suggesting it could serve as a novel treatment option for resistant fungal infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Key Analogs
The following table highlights structural differences between the target compound and its closest analogs:
Key Observations :
- Trifluoromethyl vs.
- Ester Group : Methyl esters (target compound) are generally more hydrolytically stable than ethyl esters (e.g., ), influencing pharmacokinetic profiles.
- Halogenation : The iodo derivative () introduces steric bulk and may alter electronic properties, affecting reactivity and biological activity.
Anticancer Activity
- Fluorinated analogs, such as the target compound, demonstrate enhanced cytotoxicity. For example, trifluoromethyl-containing derivatives in showed IC₅₀ values <10 µM against HepG2 and HeLa cells, attributed to improved target affinity and metabolic resistance.
- Non-fluorinated analogs (e.g., ) showed moderate activity, suggesting -CF₃ is critical for potency.
Anti-inflammatory Activity
Physicochemical Properties
Key Trends :
Q & A
Advanced Question
- Molecular docking : Models interactions with targets like METTL3 (PDB: 7N48), identifying hydrogen bonds between the acetate group and Lys513/Arg524 residues .
- QSAR studies : Correlate trifluoromethyl position with IC₅₀ values using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
Example : STM2457, a related METTL3 inhibitor, showed Kd = 1.4 nM via SPR, aligning with docking predictions .
What are the stability and storage requirements for this compound under laboratory conditions?
Basic Question
- Stability : Susceptible to hydrolysis of the ester group in aqueous media. Shelf life extends to >6 months when stored at −20°C in anhydrous DMSO or sealed under inert gas .
- Handling : Use gloveboxes for weighing to prevent moisture absorption. LC-MS monitoring every 3 months detects degradation (e.g., free acetic acid formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
